ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate
Description
The compound ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate features a piperazine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a tetrazole-5-carbonyl moiety. The tetrazole ring is further substituted with a 4-methylphenyl group. This structure combines metabolic stability (from the tetrazole) with flexibility (from the piperazine), making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-3-25-16(24)21-10-8-20(9-11-21)15(23)14-17-19-22(18-14)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STROIGDIMKGKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 246.265 g/mol. The structure features a piperazine ring substituted with a tetrazole moiety and an ethyl ester functional group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₂ |
| Molecular Weight | 246.265 g/mol |
| CAS Number | 84113-76-8 |
| LogP | 1.2116 |
| PSA | 69.90 Ų |
Antimicrobial Activity
Recent studies have demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study published in Pharmaceuticals, a series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Ethyl 4-[...]-piperazine | 50 | 75 |
| Control (Penicillin) | 31 | 46 |
These findings suggest that the presence of the tetrazole ring enhances the antimicrobial properties of the compound.
The biological activity of this compound can be attributed to its ability to interact with specific microbial enzymes or receptors. The tetrazole moiety is known to participate in hydrogen bonding and π–π interactions with target proteins, which can disrupt essential cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the tetrazole substituents can significantly influence potency and selectivity.
Key Findings from SAR Analysis:
- Substituent Effects : The introduction of various substituents on the tetrazole ring has been shown to enhance antimicrobial activity. For instance, compounds with electron-donating groups at specific positions on the aromatic ring exhibited increased efficacy .
- Piperazine Modifications : Alterations in the piperazine structure can affect binding affinity to target sites, thereby modulating biological activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate has shown promising results against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Properties
The compound's structural features are believed to contribute to its anticancer activity. Tetrazole-containing compounds have been reported to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines .
Neurological Applications
Tetrazoles are also being investigated for their neuroprotective effects. The compound may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Research is ongoing to evaluate its efficacy in models of conditions such as Alzheimer's disease .
Agricultural Science
Pesticidal Properties
The compound's unique chemical structure allows it to act as a potential pesticide. Studies have shown that tetrazole derivatives can exhibit herbicidal and insecticidal activities. This compound is being evaluated for its effectiveness in pest management strategies in agriculture .
Materials Science
Polymer Synthesis
In materials science, the compound is being explored for its role in synthesizing novel polymers. Its ability to participate in various chemical reactions makes it a candidate for developing advanced materials with specific properties tailored for industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against bacterial strains | Significant inhibition of bacterial growth observed |
| Investigation of Anticancer Properties | Tested on cancer cell lines | Induced apoptosis and inhibited proliferation |
| Research on Neuroprotective Effects | Assessed in neurodegenerative models | Potential modulation of neurotransmitter systems noted |
| Pesticidal Efficacy Study | Examined against pests | Demonstrated herbicidal and insecticidal properties |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The tetrazole group in the target compound distinguishes it from other nitrogen-containing heterocycles. Key comparisons include:
Substituent Modifications
Aromatic Substituents
- 4-Methylphenyl (target compound) : Balances lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets .
- 4-Methoxyphenyl : Found in compounds like ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate , which enhances electron density and hydrogen-bonding capacity.
- 3,4-Dimethoxyphenyl : In oxadiazole derivatives , this substituent improves solubility and π-π stacking but may reduce metabolic stability.
Piperazine Modifications
- Ethyl Carboxylate (target compound) : Introduces polarity and hydrogen-bonding sites, improving water solubility .
- Fluorobenzyl: In [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives , fluorine enhances electronegativity and bioavailability.
- Sulfonyl Groups: Seen in ethyl 4-(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate , sulfonyl groups increase rigidity and binding affinity to charged targets.
Comparison with Related Syntheses
- Triazole Derivatives : Synthesized via Huisgen cycloaddition (e.g., ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ).
- Oxadiazole Derivatives : Formed through cyclization of hydrazides with carboxylic acids .
- Piperazine-Thiazole Hybrids : Constructed via sulfonylation and carbamoylation steps .
Target Compound Hypotheses
Activity Trends in Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
